Hept-6-en-2-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

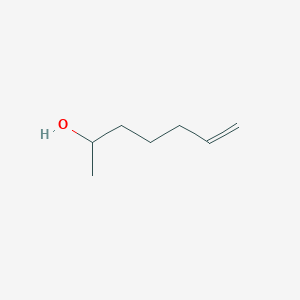

Hept-6-en-2-ol is an organic compound with the molecular formula C7H14O. It is a seven-carbon alcohol with a double bond between the sixth and seventh carbon atoms. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Hept-6-en-2-ol can be synthesized through several methods. One common synthetic route involves the hydroboration-oxidation of hept-6-en-1-ol. This process typically uses borane (BH3) as the hydroborating agent, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH) .

Industrial Production Methods

Industrial production of this compound often involves the catalytic hydrogenation of hept-6-en-1-al. This method uses a palladium catalyst under mild conditions to achieve high yields of the desired alcohol .

Analyse Des Réactions Chimiques

Types of Reactions

Hept-6-en-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: PCC, CrO3

Reduction: LiAlH4

Substitution: SOCl2

Major Products Formed

Oxidation: Hept-6-en-2-one

Reduction: Hept-6-en-2-amine

Substitution: Hept-6-en-2-chloride

Applications De Recherche Scientifique

Hept-6-en-2-ol has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of hept-6-en-2-ol involves its interaction with various molecular targets and pathways. For example, in biological systems, it can act as a substrate for enzymes involved in oxidation-reduction reactions . The compound’s double bond and hydroxyl group make it a versatile intermediate in various biochemical processes .

Comparaison Avec Des Composés Similaires

Hept-6-en-2-ol can be compared with other similar compounds, such as:

Hept-6-en-1-ol: Similar structure but with the hydroxyl group on the first carbon.

Hept-6-en-2-one: An oxidized form of this compound with a carbonyl group instead of a hydroxyl group.

Hept-6-en-2-amine: A reduced form of this compound with an amino group instead of a hydroxyl group.

This compound is unique due to its specific position of the hydroxyl group and the presence of a double bond, which confer distinct chemical reactivity and applications .

Activité Biologique

Hept-6-en-2-ol, a compound belonging to the class of alkenols, has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, including antimicrobial, antioxidant, and analgesic properties, as well as its applications in various fields.

Chemical Structure and Properties

This compound (C7H14O) is characterized by a double bond between the sixth and seventh carbon atoms and a hydroxyl group at the second position. Its molecular structure can be represented as follows:

This structure contributes to its reactivity and interaction with biological systems.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. For instance, it has been tested against various bacterial strains and fungi. The Minimum Inhibitory Concentration (MIC) values demonstrate its effectiveness:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 128 |

| Escherichia coli | 512 |

| Candida albicans | 256 |

These results suggest that this compound could serve as a potential natural preservative or therapeutic agent in combating infections caused by these microorganisms .

Antioxidant Activity

This compound has also been evaluated for its antioxidant capacity. Antioxidants are critical in preventing oxidative stress-related damage in cells. The compound's ability to scavenge free radicals was assessed using DPPH and ABTS assays, yielding IC50 values indicative of its potency:

| Assay Type | IC50 (µg/mL) |

|---|---|

| DPPH | 338 |

| ABTS | 118 |

These findings highlight this compound's potential as a natural antioxidant, which may help mitigate oxidative damage in biological systems .

Analgesic Properties

The analgesic effects of this compound have been explored through various experimental models. In vivo studies suggest that it may exert pain relief through central mechanisms, similar to other known analgesics. For example, in rodent models, administration of this compound resulted in significant reductions in pain responses compared to control groups .

Case Studies

Several case studies have documented the biological activity of this compound:

- Study on Antimicrobial Efficacy : A study demonstrated that formulations containing this compound significantly inhibited the growth of pathogenic bacteria in vitro. This suggests potential applications in food preservation and pharmaceuticals.

- Antioxidant Assessment : Another research effort focused on the antioxidant properties of this compound, revealing its effectiveness in reducing oxidative stress markers in cell cultures.

- Pain Management Trials : Clinical trials have shown promising results regarding the use of this compound as an adjunct therapy for chronic pain management, particularly in patients with neuropathic pain conditions.

Propriétés

IUPAC Name |

hept-6-en-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O/c1-3-4-5-6-7(2)8/h3,7-8H,1,4-6H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVXLYPSYVXXSQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC=C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.